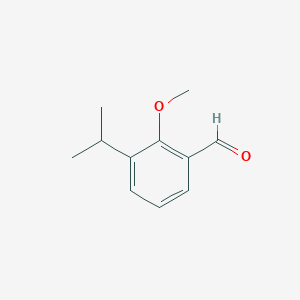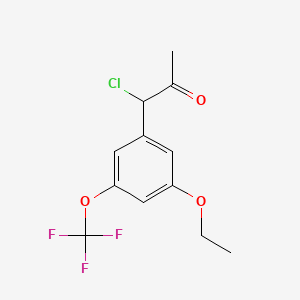
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethoxy group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination and fluorination of a suitable benzene precursor, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
科学的研究の応用
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the fluoromethoxy group. These effects can alter the compound’s reactivity and selectivity in various reactions.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the fluoromethoxy group.
1,4-Dibromotetrafluorobenzene: Contains additional fluorine atoms, leading to different reactivity.
2-Bromo-1,4-difluorobenzene: Another fluorinated bromobenzene derivative with different substitution patterns.
Uniqueness
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and applications.
特性
分子式 |
C7H4Br2F2O |
|---|---|
分子量 |
301.91 g/mol |
IUPAC名 |
2,5-dibromo-1-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2 |
InChIキー |
AWVKASSXKJEBBB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OCF)Br)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)
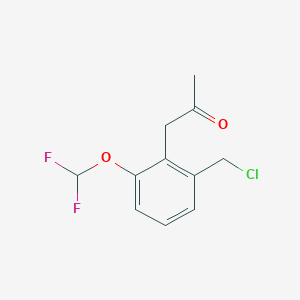
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
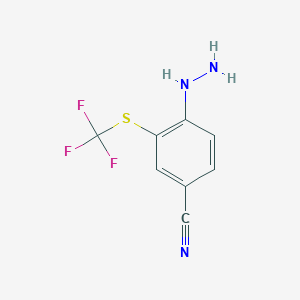
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
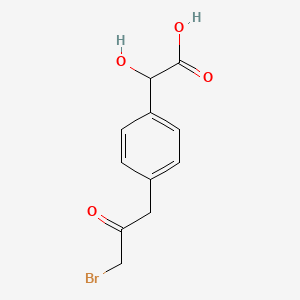

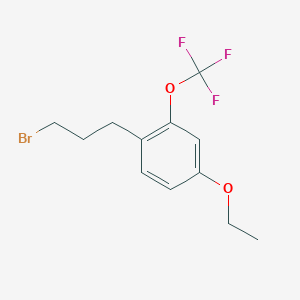
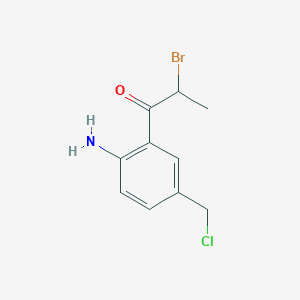
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
